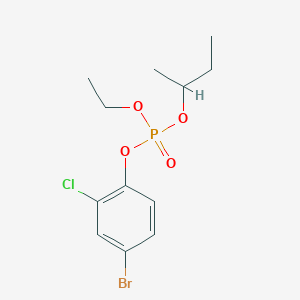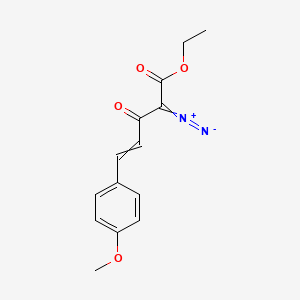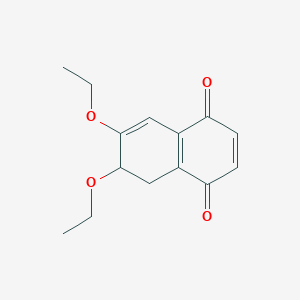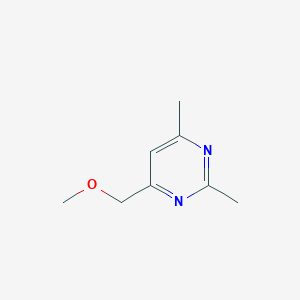
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate is a chemical compound with the molecular formula C₁₂H₁₇BrClO₄P and a molecular weight of 371.59 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a phenyl ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with butan-2-yl ethyl phosphate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate can be compared with other similar compounds, such as:
- 4-Bromo-2-chlorophenyl butan-2-yl methyl phosphate
- 4-Bromo-2-chlorophenyl butan-2-yl propyl phosphate These compounds share similar structures but differ in the alkyl group attached to the phosphate moiety. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
89997-21-7 |
|---|---|
Formule moléculaire |
C12H17BrClO4P |
Poids moléculaire |
371.59 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenyl) butan-2-yl ethyl phosphate |
InChI |
InChI=1S/C12H17BrClO4P/c1-4-9(3)17-19(15,16-5-2)18-12-7-6-10(13)8-11(12)14/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ISEJGEBPXZNAST-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)



![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)

![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)

